PHA-793887 - 718630-59-2

PHA-793887

Catalog Number: EVT-279395
CAS Number: 718630-59-2
Molecular Formula: C19H31N5O2
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[6,6-dimethyl-5-[(1-methyl-4-piperidinyl)-oxomethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a piperidinecarboxamide.
PHA-793887 has been used in trials studying the treatment of Advanced/Metastatic Solid Tumors.

Alvocidib

Compound Description: Alvocidib (also known as flavopiridol) is a semi-synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. It exhibits anti-proliferative activity against various cancer cells by inducing cell cycle arrest and apoptosis. []

AT-7519

Compound Description: AT-7519 is a small molecule inhibitor of CDKs, primarily targeting CDK1, CDK2, and CDK4. It demonstrates antitumor activity in preclinical models by disrupting cell cycle progression and inducing apoptosis in cancer cells. [, ]

JNJ-7706621

Compound Description: JNJ-7706621 is a potent and selective inhibitor of CDK4/6. It exerts its anti-cancer effects by blocking the cell cycle progression at the G1 phase, preventing tumor cell proliferation. [, ]

Palbociclib

Compound Description: Palbociclib is a highly selective inhibitor of CDK4/6. It demonstrates significant antitumor activity against various cancer types by inhibiting cell cycle progression and promoting cell differentiation. []

Roscovitine

Compound Description: Roscovitine (also known as seliciclib) is a purine derivative that acts as a potent and selective inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK7. It exhibits anti-proliferative and pro-apoptotic activity against various cancer cells. []

PHA-793887 Analogs with Imidazole-4-N-acetamide Scaffold

Compound Description: These are a series of novel compounds synthesized and evaluated for their CDK inhibitory activity. [] The study aimed to improve the selectivity of PHA-793887 while maintaining its potency.

Overview

PHA-793887 is a novel and potent inhibitor of cyclin-dependent kinases, specifically targeting CDK2, CDK5, and CDK7. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to modulate cell cycle progression and induce apoptosis in cancer cells. The compound's development is rooted in the understanding that dysregulation of cyclin-dependent kinases is implicated in many human cancers, making them attractive targets for cancer therapy.

Source and Classification

PHA-793887 was developed as part of a broader effort to identify effective inhibitors of cyclin-dependent kinases, which are critical regulators of the cell cycle. The compound is classified as a pan-cyclin-dependent kinase inhibitor, demonstrating activity against multiple kinase targets. Its chemical structure is characterized by specific functional groups that enhance its inhibitory potency against these kinases .

Synthesis Analysis

The synthesis of PHA-793887 involves several steps that optimize yield and purity. The compound can be synthesized via a one-pot reaction involving various reagents and solvents. For example, the use of ethanol as a solvent has been shown to yield a high percentage of the desired product when combined with specific catalysts such as triethylamine or cesium carbonate under reflux conditions. The optimized conditions reportedly lead to yields as high as 90% when using a solvent mixture of ethanol and water in a ratio of 1:3 .

Chemical Reactions Analysis

In terms of chemical reactions, PHA-793887 undergoes various transformations that are essential for its activity. The compound demonstrates significant cytotoxicity against leukemic cell lines, with reported half-maximal inhibitory concentrations (IC50) ranging from 0.3 to 7 μM in vitro. These reactions are facilitated by the compound's ability to induce cell cycle arrest and modulate protein phosphorylation states, particularly involving retinoblastoma protein .

Mechanism of Action

The mechanism of action for PHA-793887 primarily involves the inhibition of cyclin-dependent kinases, which play pivotal roles in cell cycle regulation. By inhibiting CDK2, CDK5, and CDK7, PHA-793887 disrupts the phosphorylation processes necessary for cell cycle progression. This inhibition leads to the accumulation of unphosphorylated retinoblastoma protein, resulting in cell cycle arrest at the G1 phase and subsequent induction of apoptosis in cancer cells . The pharmacokinetic profile indicates that systemic exposure increases with dosage, highlighting the need for careful dose management due to potential hepatotoxicity observed in clinical trials .

Physical and Chemical Properties Analysis

PHA-793887 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 378.46 g/mol
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with solubility exceeding 10 mM.
  • Stability: The compound is stable under appropriate storage conditions but may exhibit degradation under extreme temperatures or pH levels.
    These properties are essential for determining the formulation and delivery methods in clinical settings .
Applications

Properties

CAS Number

718630-59-2

Product Name

PHA-793887

IUPAC Name

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide

Molecular Formula

C19H31N5O2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25)

InChI Key

HUXYBQXJVXOMKX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PHA793887; PHA 793887; PHA-793887.

Canonical SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.